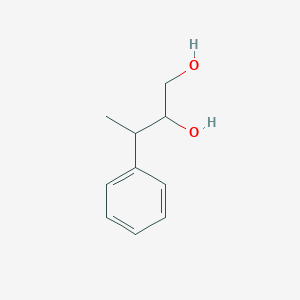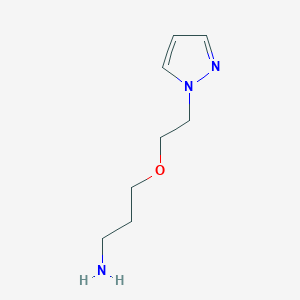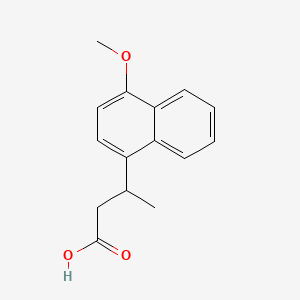
3-Phenyl-1,2-butanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1,2-butanediol is an organic compound with the molecular formula C10H14O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
3-Phenyl-1,2-butanediol can be synthesized through several methods. One common approach involves the reduction of 3-phenyl-2-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.
化学反応の分析
Types of Reactions
3-Phenyl-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-phenyl-2-butanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can yield 3-phenyl-1-butanol.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 3-Phenyl-2-butanone.
Reduction: 3-Phenyl-1-butanol.
Substitution: Corresponding halides or other substituted derivatives.
科学的研究の応用
3-Phenyl-1,2-butanediol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 3-Phenyl-1,2-butanediol depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions. In biological systems, the compound may interact with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1-Phenyl-2,3-butanediol: Another diol with a similar structure but different hydroxyl group positions.
3-Hydroxy-4-phenyl-2-butanone: A related compound with a ketone functional group.
Uniqueness
3-Phenyl-1,2-butanediol is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical and physical properties
特性
CAS番号 |
68258-25-3 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
3-phenylbutane-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3 |
InChIキー |
FAZRWYMHXGYVGX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)


